Tridecactide

Description

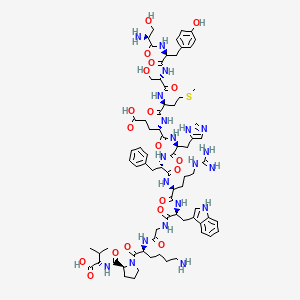

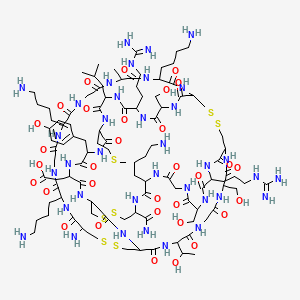

Tridecactide, also known as alpha-corticotropin 1-13, is a deacetylated and deaminated alpha-melanocyte stimulating hormone, which may have antipyretic, anti-inflammatory, and antimicrobial effects. Tridecactide, along with [metenkefalin], are under investigation as an immunomodulatory therapy for moderate to severe COVID-19.

Tridecactide is a synthetic 13-amino acid peptide analogue of the naturally occurring alpha-melanocyte stimulating hormone (a-MSH) and derived from proteolytic cleavage of adrenocorticotropic hormone (ACTH), with potential analgesia, antipyretic, antioxidative, cytoprotective, anti-inflammatory and immunomodulating activities. Upon administration, tridecactide mimics the action of a-MSH, binds to melanocortin receptors (MC-Rs) and stimulates melanocytes to increase the production and release of melanin. In addition, tridecactide's anti-inflammatory effects are through the activation of MC-Rs that are expressed in a number of tissues, such as peripheral immune cells and hypothalamic neurons, and affects various pathways regulating inflammatory responses. Specifically, tridecactide inhibits the activation of nuclear factor-kappa B (NF-κB), inhibits the expression of pro-inflammatory cytokines and adhesion molecule expression, prevents T-cell proliferation and inflammatory cell migration. This agent may also suppress pro-inflammatory non-cytokine regulators such as nitric oxide (NO), prostaglandin E (PGE), and reactive oxygen species (ROS), and induces the expression of interleukin (IL) 10.

A 13-amino acid peptide derived from proteolytic cleavage of ADRENOCORTICOTROPIC HORMONE, the N-terminal segment of ACTH. ACTH (1-13) is amidated at the C-terminal to form ACTH (1-13)NH2 which in turn is acetylated to form alpha-MSH in the secretory granules. Alpha-MSH stimulates the synthesis and distribution of MELANIN in MELANOCYTES in mammals and MELANOPHORES in lower vertebrates.

Scientific Research Applications

Cholesterol Metabolism Studies : Tritium, a form of hydrogen, has been utilized to study cholesterol metabolism in rabbits, particularly in the context of atherosclerosis research (Biggs & Kritchevsky, 1951).

Critical Care Triage Tools : The PREEDICCT study group focuses on developing decision support tools for triaging critically ill adult patients during epidemics or mass-casualty scenarios (Christian et al., 2013).

Effects on Multiple Sclerosis Patients : A combination of met-enkephalin and tridecactide was found to increase numerical aberrations and aneuploidy in lymphocytes of patients with multiple sclerosis (Rakanovic-Todic et al., 2015).

Anesthetic Use in Zebrafish Research : Tricaine (MS-222) is widely used as a chemical anesthetic in zebrafish research, effectively blocking sensorimotor responses in larvae (Leyden et al., 2022).

Drug Delivery in Skin Treatments : Hydrocolloid patches containing triamcinolone acetonide, a type of corticosteroid, have been studied for their influence on percutaneous drug penetration, enhancing drug delivery to the skin (Martin et al., 2000).

Presence in Leaf Lipids of Angiosperms : Hexadeca-7,10,13-trienoic acid is found in the leaf lipids of various angiosperm species, concentrated in specific lipid fractions (Jamieson & Reid, 1971).

Fish Anesthesia : TMS, or tricaine methanesulfonate, is used in hatcheries and research studies to immobilize fish for marking, transport, and during invasive procedures (Carter, Woodley, & Brown, 2010).

Agricultural Applications : TRIA, or triacontanol, has been researched for its potential to increase crop yields, though its use is not yet consistently recommended in commercial agriculture (Ries & Stutte, 1985).

properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBVAARMQYYITG-DESRROFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H106N20O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1623.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tridecactide | |

CAS RN |

22006-64-0, 37213-49-3 | |

| Record name | Tridecactide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Melanotropin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037213493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecactide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15687 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

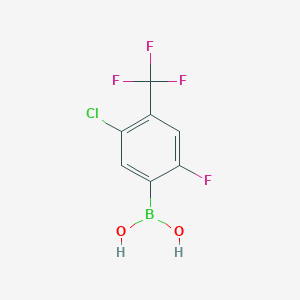

![Methyl p-[2-hydroxyhexafluoroisopropyl]benzoate](/img/structure/B8118449.png)

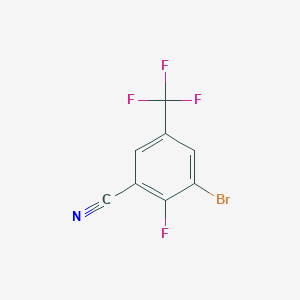

![6-Methyl-6-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B8118500.png)

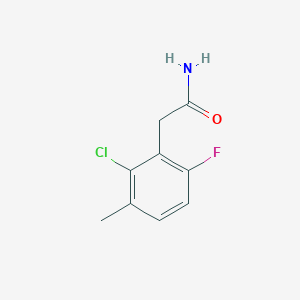

![2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8118528.png)

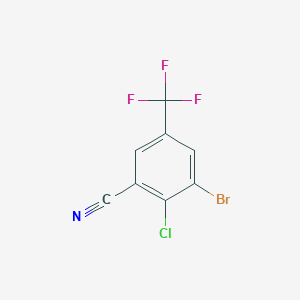

![Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8118538.png)